molecular formula C9H3BrCl3N B2598547 7-Bromo-2,4,6-trichloroquinoline CAS No. 1698028-06-6

7-Bromo-2,4,6-trichloroquinoline

Cat. No. B2598547
CAS RN: 1698028-06-6
M. Wt: 311.38
InChI Key: YVPHHSFKEDTUQG-UHFFFAOYSA-N
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Description

7-Bromo-2,4,6-trichloroquinoline, also known as BTQ, is a chemical compound that has been extensively studied for its various properties . It has a molecular formula of C9H3BrCl3N .


Molecular Structure Analysis

The molecular structure of 7-Bromo-2,4,6-trichloroquinoline consists of 9 Carbon atoms, 3 Hydrogen atoms, 1 Nitrogen atom, 3 Chlorine atoms, and 1 Bromine atom . The exact mass is 308.851440 .


Physical And Chemical Properties Analysis

7-Bromo-2,4,6-trichloroquinoline has a molecular weight of 311.38 . It has a density of 1.8±0.1 g/cm3 . The boiling point is 358.3±37.0 °C at 760 mmHg . The flash point is 170.5±26.5 °C .

Scientific Research Applications

Anticancer Activity

7-Bromo-2,4,6-trichloroquinoline: has been investigated for its potential as an anticancer agent. Researchers have explored its effects on various cancer cell lines, including HeLa, MCF-7, A549, and PC3. Preliminary studies indicate that some derivatives of this compound exhibit remarkable anticancer activity, surpassing the standard drug etoposide .

Material Science and Organic Electronics

Quinoline-based compounds have found applications in material science and organic electronics. Their ability to act as electron donors or acceptors makes them valuable components in organic semiconductors, light-emitting diodes (OLEDs), and solar cells. 7-Bromo-2,4,6-trichloroquinoline may contribute to these fields due to its unique halogen-substituted structure.

Safety and Hazards

The safety data sheet for 7-Bromo-2,4,6-trichloroquinoline indicates that it is classified as a warning under the GHS classification . It has hazard statements of H302-H315-H319-H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

7-bromo-2,4,6-trichloroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3BrCl3N/c10-5-2-8-4(1-7(5)12)6(11)3-9(13)14-8/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPHHSFKEDTUQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Br)N=C(C=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3BrCl3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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